molecular formula C5Cl6O B11962530 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- CAS No. 2514-52-5

2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro-

Cat. No.: B11962530
CAS No.: 2514-52-5
M. Wt: 288.8 g/mol
InChI Key: QFIIFFRWCNYRLM-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- is an organic compound with the molecular formula C5Cl6O. It is a derivative of cyclopentenone, where six hydrogen atoms are replaced by chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- can be achieved through several methods. One common approach involves the chlorination of cyclopentenone. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted cyclopentenones, while reduction can produce partially chlorinated cyclopentenones .

Scientific Research Applications

2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- is unique due to its high degree of chlorination, which imparts distinct chemical properties.

Properties

CAS No.

2514-52-5

Molecular Formula

C5Cl6O

Molecular Weight

288.8 g/mol

IUPAC Name

2,3,4,4,5,5-hexachlorocyclopent-2-en-1-one

InChI

InChI=1S/C5Cl6O/c6-1-2(7)4(8,9)5(10,11)3(1)12

InChI Key

QFIIFFRWCNYRLM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(C1=O)(Cl)Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

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